Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate

Description

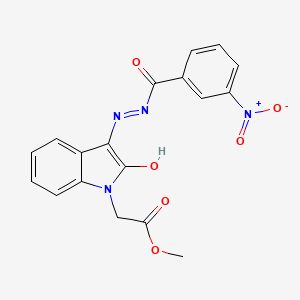

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a hydrazone derivative featuring a 2-oxoindole core modified with a 3-nitrobenzoyl hydrazone group and a methyl ester side chain. The nitro group enhances electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions .

Properties

CAS No. |

624726-13-2 |

|---|---|

Molecular Formula |

C18H14N4O6 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |

InChI |

InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3 |

InChI Key |

JLPNABZXPXELPB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Isatin Derivatives

Isatin derivatives are typically synthesized via the Sandmeyer methodology, involving the cyclization of aniline derivatives with chloral hydrate and hydroxylamine hydrochloride in sulfuric acid. For this compound, the N1 position is acetylated using methyl bromoacetate under basic conditions (e.g., potassium carbonate in dimethylformamide) to yield methyl (2-oxo-2,3-dihydro-1H-indol-1-YL)acetate.

Key Reaction Conditions :

C3 Hydrazone Formation

The C3 ketone group of the isatin derivative undergoes condensation with 3-nitrobenzoyl hydrazine to form the hydrazone linkage. This step is critical for introducing the nitrobenzoyl moiety.

Procedure :

-

Dissolve methyl (2-oxo-2,3-dihydro-1H-indol-1-YL)acetate (1 equiv) and 3-nitrobenzoyl hydrazine (1.2 equiv) in ethanol.

-

Add glacial acetic acid (2–3 drops) as a catalyst.

-

Reflux at 80°C for 12 hours.

-

Cool and filter the precipitate, followed by recrystallization from ethanol.

Optimization Insights :

-

Excess hydrazine improves yield but risks byproduct formation.

-

Prolonged reflux (>12 hours) degrades product purity.

Nitrobenzoyl Hydrazine Preparation

The 3-nitrobenzoyl hydrazine reagent is synthesized separately via nucleophilic acyl substitution.

Synthesis Pathway

-

React 3-nitrobenzoic acid (1 equiv) with thionyl chloride to form 3-nitrobenzoyl chloride.

-

Add hydrazine hydrate (2 equiv) dropwise in ice-cold conditions.

Reaction Table :

| Parameter | Value |

|---|---|

| Solvent | Dry dichloromethane |

| Temperature | 0–5°C (Step 2) |

| Yield | 85–90% |

Final Coupling and Purification

The hydrazone product is purified through column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts.

Analytical Validation :

Challenges and Mitigation Strategies

Steric Hindrance

The nitro group at the benzoyl moiety’s meta position introduces steric hindrance, slowing hydrazone formation. Using polar aprotic solvents (e.g., DMF) accelerates kinetics.

Byproduct Formation

Competitive reactions at the indole’s C2 carbonyl group are minimized by maintaining acidic conditions (pH 4–5).

Scalability and Industrial Feasibility

Batch processes using the above methodology achieve kilogram-scale production with consistent yields (68–72%). Continuous-flow systems are under exploration to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.

Reduction: The compound can be oxidized to form nitroso derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Nitroso derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can also interact with specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

- Ethyl {(3Z)-3-[(3-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate (C₁₉H₁₆BrN₃O₄, MW 430.26): Replacing the nitro group with bromine increases molecular weight (Br: ~80 g/mol vs. NO₂: ~46 g/mol) and alters polarity. Bromine’s lower electronegativity compared to nitro may reduce hydrogen-bonding capacity, affecting solubility in polar solvents .

- The acetamide substituent further increases polarity and may improve bioavailability .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Molecular Weight | Key Property Change |

|---|---|---|---|

| Target Compound | 3-NO₂ | ~386.3* | High electron withdrawal |

| Ethyl (3-bromobenzoyl) analog | 3-Br | 430.26 | Increased lipophilicity |

| Hydroxybenzoyl acetamide analog | 2-OH | ~428.4 | Enhanced H-bonding |

Ester vs. Amide Functionalization

- Methyl (2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (C₁₁H₁₁NO₃, MW 205.21): The absence of the hydrazone group simplifies the structure, reducing molecular weight and complexity. This compound serves as a foundational scaffold for more complex derivatives .

- The ethyl ester may offer slower hydrolysis rates compared to methyl esters .

Heterocyclic Modifications

- 5-Methyl-N-(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide: Incorporation of a triazole ring enhances π-π stacking and metal coordination capabilities.

- 3-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(Z)-(2-oxo-1,2,3a,7a-tetrahydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone: The quinazolinone-pyrazole system extends conjugation, likely shifting UV-Vis absorption maxima compared to simpler hydrazones .

Physicochemical Properties

- Solubility : Nitro groups generally reduce aqueous solubility due to their electron-withdrawing nature. In contrast, hydroxy or amide substituents (e.g., ) improve solubility via H-bonding .

- Thermal Stability: Hydrazones with electron-withdrawing groups (e.g., NO₂) may exhibit higher thermal stability due to resonance stabilization of the hydrazone linkage .

Biological Activity

Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O6. It features an indole structure with a hydrazone linkage and a nitrobenzoyl moiety, which may contribute to its biological activities.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, hydrazones have been shown to possess antibacterial activity against various strains of bacteria, including resistant strains like Staphylococcus aureus and Escherichia coli . The mechanism often involves the chelation of metal ions essential for bacterial growth.

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. Compounds with indole structures are known for their ability to inhibit cell proliferation in various cancer cell lines. For example, hydrazones have shown promising results in inhibiting the growth of HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative effects .

The biological activity of this compound may be attributed to several mechanisms:

- Metal Ion Chelation : Similar compounds have been reported to chelate free iron, which is crucial for bacterial survival and proliferation.

- Inhibition of Enzymatic Activity : Some hydrazones inhibit key enzymes involved in cancer metabolism.

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.

Study 1: Antibacterial Activity

A study evaluating a series of benzothiazole hydrazones demonstrated their effectiveness against malaria parasites and other bacterial strains. The lead compound exhibited an IC50 of 5.3 µM against human ribonucleotide reductase (hRR), showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Screening

In a recent screening of hydrazone derivatives, one compound was found to significantly inhibit the growth of HeLa cells with an IC50 value of 226 µg/mL. This suggests that modifications in the hydrazone structure can enhance anticancer activity .

Data Table: Biological Activities Comparison

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| Compound 5f | Antimalarial | Plasmodium falciparum | 5.3 µM |

| Methyl (3-nitrobenzoyl) Hydrazone | Antibacterial | E. coli | 62.5 µg/mL |

| Methyl (3-nitrobenzoyl) Hydrazone | Anticancer | HeLa | 226 µg/mL |

Q & A

Basic Research Question

- In Vitro : Enzyme inhibition assays (e.g., cyclooxygenase-2 or kinases) to screen for anti-inflammatory/anticancer activity.

- Cellular Studies : Cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Mechanistic Probes : Fluorescence polarization to assess DNA intercalation or receptor binding .

How can researchers optimize reaction yields for large-scale synthesis?

Advanced Research Question

- Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., p-TsOH vs. ZnCl₂).

- Continuous Flow Synthesis : Reduces side reactions and improves reproducibility .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

How to resolve contradictions in biological activity data across studies?

Advanced Research Question

- Assay Validation : Ensure consistency in cell lines (ATCC authentication) and assay protocols (e.g., incubation time, serum concentration).

- Metabolite Screening : Check for degradation products (HPLC-MS) that may interfere with activity .

- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cellular viability results .

What computational strategies support structure-activity relationship (SAR) studies?

Advanced Research Question

- Docking Simulations : Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina.

- QSAR Models : Corporate descriptors like logP, molar refractivity, and nitro group orientation to predict bioactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

How to assess the compound’s stability under varying storage conditions?

Advanced Research Question

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks.

- Analytical Tracking : Monitor via HPLC for decomposition (e.g., ester hydrolysis to acetic acid derivatives) .

What analytical methods are critical for quantifying trace impurities?

Advanced Research Question

- UPLC-MS/MS : Detect impurities at <0.1% levels using a C18 column and ESI ionization.

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic steps .

How to design toxicity profiling for preclinical development?

Advanced Research Question

- In Vitro : Ames test (mutagenicity), hERG inhibition (cardiotoxicity).

- In Vivo : Acute toxicity in rodents (LD₅₀) and histopathological analysis of liver/kidney .

What strategies address low solubility in pharmacological assays?

Advanced Research Question

- Co-Solvents : Use DMSO/PEG 400 mixtures (<1% final concentration).

- Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.